4-Bromobenzoic-d4 Acid

Description

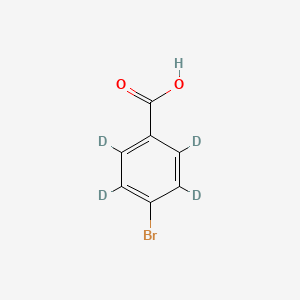

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromobenzoic-d4 Acid molecular weight and formula

An In-Depth Technical Guide to 4-Bromobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a deuterated analog of 4-Bromobenzoic acid. Its primary application in research and development is as an internal standard for quantitative analyses using mass spectrometry. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal tool for precise quantification of its non-labeled counterpart in complex biological matrices.

Core Properties and Molecular Data

This compound is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic studies. Its physical and chemical properties closely mirror those of the unlabeled 4-Bromobenzoic acid, ensuring similar behavior during sample preparation and chromatographic separation, which is a critical requirement for an effective internal standard.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇HD₄BrO₂ | [1][2][3] |

| Molecular Weight | 205.04 g/mol | [1][4] |

| Monoisotopic Mass | 203.97240 Da | |

| CAS Number | 787624-24-2 | |

| Appearance | White to off-white solid | |

| Synonyms | 4-Bromobenzoic acid-d4, 4-bromo-2,3,5,6-tetradeuteriobenzoic acid |

Application in Quantitative Analysis

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry assays. They are particularly valuable in drug development for quantifying the concentration of a drug or its metabolite in biological samples such as plasma, urine, or tissue homogenates. The non-labeled compound, 4-Bromobenzoic acid, serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, making the deuterated version critical for its analytical quantification.

Experimental Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma using LC-MS/MS

This protocol details a method for the quantitative analysis of 4-Bromobenzoic acid in human plasma using this compound as an internal standard (IS). The procedure involves protein precipitation for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

-

4-Bromobenzoic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Bromobenzoic acid and this compound in acetonitrile to achieve a final concentration of 1 mg/mL.

-

Calibration Standard Working Solutions: Serially dilute the 4-Bromobenzoic acid stock solution with 50% acetonitrile/water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile/water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for each calibration standard, quality control sample, and unknown plasma sample.

-

Pipette 100 µL of the respective sample (blank plasma, calibration standard, or unknown) into the labeled tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix control.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortex each tube vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrument Parameters

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Bromobenzoic acid: Q1 m/z 199.0 -> Q3 m/z 155.0

-

This compound (IS): Q1 m/z 203.0 -> Q3 m/z 159.0

-

-

Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard for all samples.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.

-

Use the regression equation to calculate the concentration of 4-Bromobenzoic acid in the unknown samples based on their measured peak area ratios.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of 4-Bromobenzoic acid.

Caption: Workflow for LC-MS/MS quantification using an internal standard.

References

A Technical Guide to the Isotopic Purity of 4-Bromobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 4-Bromobenzoic-d4 acid. Ensuring high isotopic purity is critical for the successful use of this compound as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. This document outlines the theoretical basis for isotopic purity, details the primary analytical techniques, and provides standardized experimental protocols.

The Critical Role of Isotopic Purity

In mass spectrometry-based quantitative analysis, deuterated compounds like this compound serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-deuterated (protium) counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation in a mass spectrometer.

The isotopic purity of a deuterated standard is a crucial factor that directly influences the accuracy and reliability of analytical data.[1] It is defined as the percentage of the compound that is fully deuterated at all intended positions. The presence of incompletely deuterated isotopologues (d0, d1, d2, d3) can lead to analytical interference and compromise the precision of quantitative assays.[2]

Key Analytical Techniques for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and widely used technique for assessing isotopic purity.[3][4] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the necessary mass accuracy and resolution to distinguish between the different isotopologues of this compound.[5]

The general workflow involves separating the analyte from potential impurities using liquid chromatography, followed by mass spectrometric analysis to determine the relative abundance of each isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) is an exceptionally precise method for quantifying the amount of residual hydrogen in a highly deuterated sample. By comparing the integral of the residual proton signals to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy. While ¹H-NMR provides information on the overall deuteration level, it may not distinguish between different positional isotopomers. For this, deuterium NMR (²H-NMR) can be employed.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, it is crucial to refer to the Certificate of Analysis provided by the supplier for the specific lot being used. The tables below present a summary of expected isotopic distribution for a batch of this compound with a hypothetical isotopic purity of 99.5%.

Table 1: Isotopic Distribution of this compound

| Isotopologue | Description | Expected Abundance (%) |

| d4 | C₇HD₄BrO₂ | 99.5 |

| d3 | C₇H₂D₃BrO₂ | 0.4 |

| d2 | C₇H₃D₂BrO₂ | <0.1 |

| d1 | C₇H₄DBrO₂ | <0.05 |

| d0 | C₇H₅BrO₂ | <0.05 |

Table 2: Key Analytical Parameters for Isotopic Purity Determination by LC-HRMS

| Parameter | Value |

| Mass Resolution | > 10,000 |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Scan Mode | Full Scan |

| m/z Range | 150 - 250 |

Experimental Protocols

Determination of Isotopic Purity by LC-HRMS

Objective: To quantify the relative abundance of each isotopic species of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A suitable gradient to ensure the elution of 4-Bromobenzoic acid as a sharp peak.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Range: m/z 150-250.

-

Data Acquisition: Full scan mode with a resolution of >10,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

Determination of Isotopic Enrichment by ¹H-NMR

Objective: To determine the overall percentage of deuterium incorporation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the solids in a known volume of a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Ensure a long relaxation delay to allow for complete relaxation of all protons.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals corresponding to the aromatic protons of 4-Bromobenzoic acid.

-

Integrate the area of a known proton signal from the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio, determine the percentage of non-deuterated sites and subsequently the isotopic enrichment.

-

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound.

Caption: Experimental workflows for isotopic purity determination.

Caption: Logical relationship of isotopic purity and assay performance.

References

A Technical Guide to 4-Bromobenzoic-d4 Acid for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromobenzoic-d4 Acid, a deuterated analog of 4-Bromobenzoic Acid, for researchers, scientists, and professionals in drug development. This document outlines the key commercial suppliers, quantitative specifications, and practical experimental applications of this stable isotope-labeled compound.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays. Below is a summary of key suppliers and the typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Clearsynth | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |

| Sigma-Aldrich | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |

| ChemScene | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |

| Artis Standards | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |

Note: While specific isotopic enrichment values are not always publicly listed by all suppliers, typical research-grade deuterated standards exhibit an isotopic enrichment of ≥98 atom % D. For precise quantitative applications, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. A representative CoA for a similar analytical standard indicates that purity is often determined by HPLC and identity confirmed by proton NMR and LC-MS.

Physicochemical Properties

Understanding the physical and chemical properties of this compound and its non-deuterated counterpart is crucial for its effective use in experimental settings.

| Property | 4-Bromobenzoic Acid | This compound |

| Appearance | White to off-white crystalline solid | White to off-white solid |

| Melting Point | 252-254 °C | Not Specified |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | Soluble in DMSO. |

| Storage | Room temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1] |

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of 4-Bromobenzoic Acid and structurally related compounds in complex biological matrices. Its key advantages include identical chromatographic behavior and ionization efficiency to the analyte, with a distinct mass difference that allows for separate detection by the mass spectrometer.

Objective:

To provide a general protocol for the quantification of an analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

-

Analyte of interest

-

This compound (Internal Standard, IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., cold acetonitrile with 0.1% formic acid)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleaner extracts)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of the analyte at various concentrations.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the biological sample (blank, calibration standard, or unknown sample), add 10 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution should be developed to achieve good separation of the analyte from matrix components.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (4-Bromobenzoic Acid): Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.

-

Internal Standard (this compound): Determine the precursor ion (e.g., [M-d-H]⁻) and a corresponding product ion. The precursor ion will be shifted by +4 m/z compared to the analyte.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Below is a DOT script for a generalized experimental workflow for using this compound as an internal standard.

Metabolic Pathway of 4-Bromobenzoic Acid

While this compound itself is not expected to have a distinct metabolic pathway from its non-deuterated counterpart under most biological conditions, understanding the metabolism of 4-Bromobenzoic Acid is relevant for studies where it is the analyte of interest. In vitro studies using rat hepatocytes have shown that 4-Bromobenzoic Acid is metabolized primarily through conjugation with glycine.[2] This metabolic process increases the water solubility of the compound, facilitating its excretion.

The following diagram illustrates the primary metabolic conjugation of 4-Bromobenzoic Acid.

This technical guide serves as a foundational resource for researchers utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. It is always recommended to consult the supplier's documentation and relevant scientific literature for the most accurate and up-to-date information.

References

An In-depth Technical Guide to 4-Bromobenzoic-d4 Acid (CAS: 787624-24-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzoic-d4 acid, a deuterated analogue of 4-Bromobenzoic acid. It is intended for use by professionals in research, scientific, and drug development fields who require a stable, isotopically labeled internal standard for quantitative analysis. This document details the compound's properties, its primary application in mass spectrometry-based bioanalysis, and provides representative experimental protocols.

Compound Properties and Specifications

This compound is a synthetic isotopologue of 4-Bromobenzoic acid where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry applications.

| Property | Value | Reference |

| CAS Number | 787624-24-2 | [1] |

| Chemical Formula | C₇HD₄BrO₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Monoisotopic Mass | 203.97240 Da | [2] |

| Synonyms | 4-Bromobenzoic acid-d4, 4-bromo-2,3,5,6-tetradeuteriobenzoic acid, p-Bromobenzoic acid-d4 | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% atom D | |

| Storage | Store at 2-8°C for long-term storage |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.

Use as an Internal Standard in LC-MS/MS

In a typical LC-MS/MS workflow, a known amount of this compound is added to both calibration standards and unknown samples containing the non-deuterated analyte, 4-Bromobenzoic acid. The two compounds co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved.

Experimental Protocols

The following sections provide a representative experimental protocol for the quantification of 4-Bromobenzoic acid in a biological matrix using this compound as an internal standard. This protocol is based on established methods for similar compounds and should be optimized for specific experimental conditions.

Sample Preparation: Protein Precipitation for Plasma Samples

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard stock solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Spike with an appropriate volume of this compound internal standard solution to achieve the desired final concentration.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. [PDF] Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Safety of 4-Bromobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety information for 4-Bromobenzoic-d4 acid, compiled from Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals in research and development. The safety, handling, and hazard information presented is primarily based on the non-deuterated analog, 4-Bromobenzoic acid, as its properties are representative for safety considerations.

Chemical Identification and Properties

This compound is the deuterated form of 4-Bromobenzoic acid, often used as an internal standard or tracer in quantitative analysis.[1] While its safety profile is analogous to its non-deuterated counterpart, the molecular weight differs.

Table 1: Physical and Chemical Properties | Property | Value | Source | | --- | --- | --- | | Molecular Formula | C₇HD₄BrO₂ |[2] | | Molecular Weight | 205.04 g/mol |[1][2][3] | | CAS Number | 787624-24-2 | | | Appearance | White to off-white or beige solid powder/crystals. | | | Melting Point | 252-254 °C | | | Boiling Point | 299.8 °C at 760 mmHg | | | Flash Point | 135.1 °C | | | Density | 1.894 g/cm³ | | | Solubility | Slightly soluble in water; soluble in hot water. Soluble in ethanol and DMSO. | | pKa | 3.96 at 25°C | | | Log Pow (n-octanol/water) | 2.86 at 25°C | |

Hazard Identification and Classification

This substance is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Acute Aquatic Toxicity | - | H402: Harmful to aquatic life. |

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation mark)

Experimental and Safety Protocols

While detailed toxicological experimental data is not available in standard SDSs, established protocols for safe handling, emergency response, and storage are critical for laboratory personnel.

Immediate medical attention is recommended following any exposure.

Table 3: First-Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. |

Table 4: Fire-Fighting Protocols

| Measure | Protocol |

|---|---|

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. |

| Hazardous Combustion Products | During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide. |

| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. |

-

Personnel Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as detailed in Section 4. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains or public waters.

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions. Clean the spill area thoroughly.

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize risk.

Table 5: Handling and Storage Conditions

| Condition | Requirement |

|---|---|

| Handling | Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Avoid the formation of dust. |

| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Recommended storage temperatures vary; options include refrigerator (2-8°C) or frozen (-20°C) for long-term stability. |

| Incompatible Materials | Strong oxidizing agents and strong acids. |

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.

-

Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH or European Standard EN 149 approved respirator.

Safety Workflow and Logic

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

This guide summarizes the key safety data for this compound. Users should always consult the specific Safety Data Sheet provided by their supplier before handling this chemical and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Solubility of 4-Bromobenzoic-d4 Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 4-Bromobenzoic-d4 Acid, a deuterated analog of 4-Bromobenzoic acid, in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development for applications such as analytical standard preparation, formulation, and reaction chemistry. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide also incorporates qualitative solubility information for the non-deuterated form, 4-Bromobenzoic acid, as a practical reference.

Core Compound Properties

This compound is a stable, isotopically labeled form of 4-Bromobenzoic acid.[1] It is often used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The presence of deuterium atoms can potentially influence its pharmacokinetic and metabolic profiles.[1]

Molecular Formula: C₇HD₄BrO₂ Molecular Weight: 205.04 g/mol [1][2] Appearance: White to off-white solid

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. It is important to note that for the solvent mixtures, the reported value is a minimum solubility, indicating that higher concentrations may be achievable.

| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | 609.63 |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |

Data sourced from MedChemExpress product information. It is noted that for the DMSO solvent system, ultrasonic assistance may be needed. For the mixed solvent systems, the saturation point was not determined.

Qualitative Solubility of 4-Bromobenzoic Acid

In the absence of extensive quantitative data for the deuterated form, the solubility characteristics of the non-deuterated 4-Bromobenzoic acid can provide valuable guidance. It is generally soluble in polar organic solvents and has limited solubility in water.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Hot Water | Slightly Soluble / Freely Soluble |

| Cold Water | Very Slightly Soluble |

| Sulfuric Acid | Soluble |

Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but does not specify a precise concentration.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The difference in weight gives the mass of the dissolved this compound. Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC or GC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation from at least three replicate experiments.

-

Clearly state the solvent used and the temperature at which the determination was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: NMR Spectral Data of 4-Bromobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromobenzoic-d4 acid. Due to the limited availability of public spectral data for the deuterated compound, this guide presents the detailed NMR data for its non-deuterated analogue, 4-Bromobenzoic acid, and subsequently describes the anticipated spectral changes resulting from deuterium substitution. This approach offers a robust reference for researchers utilizing this compound as an internal standard or in metabolic studies.

Introduction

This compound is a stable isotope-labeled version of 4-Bromobenzoic acid, commonly employed as an internal standard in quantitative analyses such as NMR, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature makes it particularly useful for tracer studies in drug metabolism and pharmacokinetic research. Understanding its NMR spectral characteristics is crucial for its accurate identification and quantification in complex biological matrices.

NMR Spectral Data of 4-Bromobenzoic Acid

The following tables summarize the ¹H and ¹³C NMR spectral data for the non-deuterated 4-Bromobenzoic acid, which serves as a foundational reference. The data has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz or 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.20 | Singlet (broad) | - | Carboxylic Acid (-COOH) |

| ~7.87 | Doublet | ~8.4 Hz | Aromatic (2H, ortho to -COOH) |

| ~7.72 | Doublet | ~8.4 Hz | Aromatic (2H, ortho to -Br) |

Note: The chemical shifts of the aromatic protons can be reported as a multiplet around 7.7-7.9 ppm in some sources.[1][2]

¹³C NMR Spectral Data

Solvent: DMSO-d₆ Spectrometer Frequency: 126 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~166.92 | Carboxylic Acid (-COOH) |

| ~138.26 | Aromatic (C-Br) |

| ~131.60 | Aromatic (CH, ortho to -Br) |

| ~130.10 | Aromatic (C-COOH) |

| ~129.19 | Aromatic (CH, ortho to -COOH) |

Note: Assignments are based on predictive models and comparison with similar structures. Definitive assignment may require 2D NMR techniques.[1]

Expected NMR Spectral Data for this compound

In this compound, the four protons on the aromatic ring are replaced with deuterium atoms. This isotopic substitution will have the following significant effects on the NMR spectra:

-

¹H NMR Spectrum: The signals corresponding to the aromatic protons (around 7.7-7.9 ppm) will be absent. The only observable signal will be the broad singlet from the carboxylic acid proton (~13.20 ppm), provided the solvent is not deuterium oxide (D₂O) which would lead to H-D exchange.

-

¹³C NMR Spectrum: The chemical shifts of the carbon atoms will be very similar to the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit the following changes:

-

Splitting: The signals will be split into a triplet (1:1:1) due to coupling with the deuterium nucleus (spin I = 1).

-

Reduced Intensity: The intensity of these signals will be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) from the attached protons and longer relaxation times.

-

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of 4-Bromobenzoic acid and its deuterated analogue.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a common choice for benzoic acid derivatives due to its good dissolving power. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), though solubility may be a limiting factor with the latter.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: Standard single pulse (zg30 or similar)

-

Number of Scans: 8-16

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-16 ppm

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

NMR Data Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of the acquired NMR data.

Caption: Workflow for NMR data analysis of this compound.

This logical flow guides the researcher from initial sample preparation through data acquisition, processing, and spectral interpretation to final structural confirmation and quantitative analysis. The color-coded nodes highlight the distinct stages of the process, emphasizing the key analytical steps for both proton and carbon spectra.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobenzoic-d4 Acid

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromobenzoic-d4 acid. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. This document outlines the primary fragmentation pathways, presents predicted mass-to-charge ratios (m/z) for key fragment ions, and provides a general experimental protocol for acquiring such mass spectra.

Core Fragmentation Pathways

The mass spectrometry fragmentation of this compound is predicted to follow established pathways for benzoic acids and halogenated aromatic compounds. The presence of four deuterium atoms on the aromatic ring will result in a mass shift for the molecular ion and any fragments containing the deuterated phenyl ring. Furthermore, the isotopic signature of bromine (79Br and 81Br) will be evident in all bromine-containing fragments.

Under electron ionization, the initial event is the removal of an electron to form the molecular ion [M]•+. The primary fragmentation routes from this molecular ion are expected to be:

-

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a prominent acylium ion.[1][2]

-

Loss of the carboxyl group (•COOH): This involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid functional group.

-

Decarboxylation followed by loss of a bromine radical (-CO2, -Br•): The loss of carbon dioxide is a characteristic fragmentation of benzoic acids.[1]

-

Formation of the deuterated bromophenyl cation: Through the loss of the entire carboxyl group.

Predicted Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound. The masses are calculated based on the most abundant isotopes (12C, 1H, 2D, 16O, 79Br, 81Br). The relative intensities are predicted based on the known fragmentation of 4-bromobenzoic acid.[3][4]

| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Predicted Relative Abundance |

| [M]•+ | [C7D4HBrO2]•+ | 204 | 206 | High |

| [M-OH]+ | [C7D4BrO]+ | 187 | 189 | High |

| [M-COOH]+ | [C6D4Br]+ | 160 | 162 | Medium |

| [C6D4]•+ | [C6D4]•+ | 80 | 80 | Low |

| [COOH]+ | [COOH]+ | 45 | 45 | Low |

Experimental Protocol

This section provides a general methodology for the acquisition of an EI-mass spectrum for this compound.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) may be necessary to enhance volatility and thermal stability. If derivatization is performed, follow the specific protocol for the chosen reagent.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-300.

-

For GC-MS:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system or introduce the sample via a direct insertion probe.

-

Acquire the mass spectrum of the chromatographic peak corresponding to the analyte or its derivative.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and reference spectra of similar compounds if available.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the experimental workflow and the predicted fragmentation pathways of this compound.

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Caption: Key fragmentation pathways of this compound under electron ionization.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromobenzoic-d4 Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry-based applications, stable isotope-labeled internal standards are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest.[1][2] This document provides detailed application notes and protocols for the effective use of 4-Bromobenzoic-d4 acid, a deuterated analog of 4-Bromobenzoic acid, as an internal standard in quantitative analytical workflows.

This compound is an ideal internal standard for the quantification of 4-Bromobenzoic acid and structurally related compounds. Its four deuterium atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical behavior during sample extraction, chromatography, and ionization closely mimics that of the native compound.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is central to the principle of isotope dilution mass spectrometry (IDMS). A known amount of the labeled standard is added to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to the signal from the internal standard is then measured by the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant and ensuring accurate quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Applications

This compound can be employed as an internal standard in a variety of applications, including:

-

Pharmacokinetic Studies: To quantify the absorption, distribution, metabolism, and excretion (ADME) of 4-Bromobenzoic acid or related therapeutic compounds in biological matrices such as plasma, urine, and tissue homogenates.

-

Metabolite Identification and Quantification: In studies investigating the metabolic fate of brominated compounds, this compound can be used to accurately quantify the formation of metabolites.

-

Environmental Analysis: For the trace-level quantification of 4-Bromobenzoic acid and other brominated aromatic compounds as environmental contaminants in water, soil, and biota samples.

-

Food Safety: To monitor the levels of brominated compounds in food products.

Experimental Protocols

The following are representative protocols for the use of this compound as an internal standard in LC-MS/MS analysis. The specific conditions may need to be optimized based on the analyte of interest, the matrix, and the instrumentation used.

Protocol 1: Quantification of 4-Bromobenzoic Acid in Human Plasma

This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.

1. Materials and Reagents

-

4-Bromobenzoic acid (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade or Milli-Q)

-

Polypropylene microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Bromobenzoic acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution in methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with 50% methanol in water.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for each sample, calibration standard, and QC sample.

-

To 100 µL of blank plasma, add the appropriate volume of the analyte working standard solution (for calibration curve and QC samples) or methanol (for blank samples).

-

Add 10 µL of the Internal Standard working solution (1 µg/mL) to all tubes except the blank matrix sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

-

Vortex and inject into the LC-MS/MS system.

Caption: Sample Preparation Workflow (Protein Precipitation).

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for re-equilibration. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Bromobenzoic acid: Precursor ion (m/z) 199/201 -> Product ion (m/z) 155/157 (corresponding to the loss of CO2).

-

This compound: Precursor ion (m/z) 203/205 -> Product ion (m/z) 159/161.

-

Note: The exact m/z values should be confirmed by direct infusion of the standards.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard for each sample, calibrator, and QC.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of 4-Bromobenzoic Acid in Environmental Water Samples

This protocol is suitable for the trace-level analysis of 4-Bromobenzoic acid in water samples.

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent).

-

Methanol for SPE conditioning and elution.

-

Water for SPE washing.

2. Sample Preparation (Solid Phase Extraction)

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

-

Add 100 µL of the Internal Standard working solution (e.g., 100 ng/mL this compound).

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

The LC-MS/MS conditions would be similar to those in Protocol 1, but may require optimization for lower detection limits, potentially including a larger injection volume.

Data Presentation

Quantitative data from method validation should be presented in clear and concise tables.

Table 1: Calibration Curve Parameters for the Quantification of 4-Bromobenzoic Acid

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from the nominal concentration.

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 85 - 95% | 83 - 93% | 90 - 110% |

| High QC | 88 - 98% | 86 - 96% | 92 - 108% |

Recovery is calculated by comparing the peak area of the analyte/IS in a pre-spiked extracted sample to a post-spiked extracted sample. Matrix effect is calculated by comparing the peak area of the analyte in a post-spiked extracted sample to a neat solution.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of 4-Bromobenzoic acid and related compounds by LC-MS/MS. Its use, in conjunction with the principles of isotope dilution mass spectrometry, allows for the mitigation of analytical variability, leading to highly accurate and precise data. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. Proper method development and validation are crucial for ensuring the integrity and reliability of the generated data in both research and regulated environments.

References

Application Note: Quantification of Aromatic Acids in Biological Matrices using 4-Bromobenzoic-d4 Acid as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of aromatic acids in complex biological matrices is a critical aspect of pharmaceutical research, clinical diagnostics, and environmental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. 4-Bromobenzoic-d4 acid, a deuterated analog of 4-bromobenzoic acid, serves as an excellent internal standard for the quantification of various aromatic acids and other structurally related compounds. Its chemical properties closely mimic those of the target analytes, while its mass difference allows for clear differentiation by the mass spectrometer.

This application note provides a detailed protocol for the LC-MS/MS analysis of aromatic acids using this compound as an internal standard. It includes a comprehensive experimental workflow, sample preparation guidelines, and typical LC-MS/MS parameters. Furthermore, representative quantitative performance data is presented to demonstrate the robustness and reliability of the method.

Principle of Deuterated Internal Standards in LC-MS/MS

The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. The deuterated standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it as a distinct chemical entity. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and precise results that are independent of sample recovery.

Caption: Logical workflow for quantification using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Aromatic acid standards of interest

-

Internal Standard: this compound

-

Solvents: LC-MS grade acetonitrile, methanol, and water

-

Additives: Formic acid (LC-MS grade)

-

Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (if required), centrifuge, vortex mixer.

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of the analytes and this compound (internal standard, IS) in methanol or a suitable organic solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into a blank biological matrix (e.g., plasma, urine). The final concentrations should cover the expected range of the analyte in the study samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

-

Caption: Step-by-step experimental workflow for sample preparation and analysis.

LC-MS/MS Conditions

| Parameter | Typical Conditions |

| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode depending on the analyte. For many carboxylic acids, negative mode is preferred. |

| MRM Transitions | Optimized for each analyte and this compound. For this compound, typical transitions would be monitored from its deuterated precursor ion to specific product ions. |

| Source Temperature | 150°C. |

| Desolvation Temperature | 400°C. |

| Gas Flows | Optimized for the specific instrument. |

Quantitative Data Summary

The following table presents typical validation parameters for an LC-MS/MS method for an aromatic acid using this compound as an internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Recovery | Consistent and reproducible across the concentration range (typically > 85%). |

| Matrix Effect | Minimal and compensated for by the internal standard. |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of aromatic acids in various biological matrices. The detailed protocol and representative performance data presented in this application note demonstrate the suitability of this approach for demanding applications in research and development. The high degree of accuracy, precision, and sensitivity achievable with this method makes it an invaluable tool for pharmacokinetic studies, biomarker discovery, and clinical monitoring. Proper method validation is crucial to ensure the integrity of the generated data.

Application Note: Quantitative Analysis Using 4-Bromobenzoic-d4 Acid as an Internal Standard

Introduction

4-Bromobenzoic-d4 acid is the deuterated form of 4-bromobenzoic acid, a stable isotope-labeled compound.[1] In quantitative analysis, particularly in studies involving mass spectrometry (MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. The use of this compound is advantageous because it co-elutes with the non-labeled analyte (4-Bromobenzoic acid) during liquid chromatography (LC) and exhibits nearly identical ionization efficiency in the mass spectrometer. Its key distinction is a mass shift of 4 Daltons due to the deuterium atoms, allowing the MS to differentiate it from the target analyte. This property makes it an exceptional tool for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantification.

This internal standard is particularly valuable in pharmacokinetic (PK) and drug metabolism studies, where the parent compound or its metabolites are tracked in complex biological matrices like plasma, urine, or bile.[1][2] For instance, when studying the metabolic fate of brominated compounds, this compound can be used to accurately quantify the remaining parent compound or related metabolites.[3]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution. A known concentration of the SIL-IS is spiked into all samples, calibrators, and quality controls. The analyte's concentration is then determined by the ratio of the analyte's MS signal to the SIL-IS's MS signal. Since both compounds experience similar losses during sample processing and similar ionization suppression or enhancement, the ratio remains constant, leading to reliable quantification.

Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of 4-Bromobenzoic acid in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

4-Bromobenzoic acid (Analyte)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid, MS-grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Standard and Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromobenzoic acid and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store stock solutions at -20°C.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | 4-Bromobenzoic acid: Q1: 199.0 -> Q3: 155.0 This compound: Q1: 203.0 -> Q3: 159.0 (Note: Transitions are illustrative and must be optimized by infusing the pure compounds) |

| Ion Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 400°C; Gas Flows to be optimized. |

Data Presentation and Method Validation

A developed bioanalytical method must be validated to ensure its reliability. The tables below present example data for a typical validation, demonstrating the performance characteristics of the assay.

Table 1: Calibration Curve Parameters This table summarizes the linearity of the method over the intended concentration range.

| Parameter | Value |

| Analyte | 4-Bromobenzoic acid |

| Range | 1 - 1000 ng/mL |

| Regression Model | 1/x² Weighted Linear |

| Correlation (r²) | > 0.995 |

| Mean Accuracy | 95% - 105% |

Table 2: Precision and Accuracy Data from analyzing QC samples at multiple concentrations on different days.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 100 | < 10% | < 10% | 90 - 110% |

| High QC | 800 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Sensitivity This table shows the efficiency of the extraction process and the sensitivity of the method.

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | 90% - 110% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

Application Notes and Protocols for 4-Bromobenzoic-d4 Acid in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromobenzoic-d4 acid as an internal standard in metabolomics research, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Detailed protocols for its application in metabolic pathway analysis are also presented.

Introduction

This compound is the deuterated form of 4-Bromobenzoic acid, a compound relevant in studies of xenobiotic metabolism. In metabolomics, stable isotope-labeled internal standards are considered the gold standard for accurate and precise quantification of analytes.[1][2] The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure that it effectively compensates for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis.[3][4] This document outlines its application as an internal standard and details its use in studying the metabolic fate of brominated aromatic compounds.

Application 1: Internal Standard for Quantitative Metabolomics

The primary application of this compound is as an internal standard for the quantification of 4-Bromobenzoic acid and structurally similar analytes in complex biological matrices. Its use significantly improves the accuracy and precision of quantitative data.[1]

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates the typical workflow for a metabolomics experiment employing a deuterated internal standard.

References

- 1. Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance [ijsr.net]

- 2. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

Application Notes and Protocols for 4-Bromobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromobenzoic-d4 acid, a deuterated analog of 4-Bromobenzoic acid. Its primary application is as an internal standard in quantitative analysis.

Physicochemical Properties

This compound is a stable, isotopically labeled compound valuable for its use in mass spectrometry-based analytical methods. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇HD₄BrO₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2][3] |

| Monoisotopic Mass | 203.97240 Da | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥ 98% | |

| Melting Point | 252-254 °C (non-deuterated) | |

| Solubility | Soluble in DMSO (125 mg/mL), slightly soluble in hot water, ethanol, and diethyl ether. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Applications

This compound is predominantly utilized as an internal standard in analytical chemistry for the quantification of 4-Bromobenzoic acid or other structurally related analytes in various matrices. Its deuteration provides a distinct mass shift from the unlabeled analog, allowing for accurate and precise measurement in techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

It is a valuable tool in pharmacokinetic and metabolic studies, aiding in the determination of drug concentrations in biological fluids.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-